molecular formula C29H23NOS B11187272 6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11187272
M. Wt: 433.6 g/mol
InChI Key: DZBNXKGNQKJXTO-UHFFFAOYSA-N
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Description

6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound with a unique structure that combines elements of naphthalene, indene, and benzothiazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and indene derivatives, followed by their coupling with benzothiazepine under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Propyl-1-naphthyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C29H23NOS

Molecular Weight

433.6 g/mol

IUPAC Name

11-(4-propylnaphthalen-1-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C29H23NOS/c1-2-9-18-16-17-23(20-11-4-3-10-19(18)20)29-26-27(21-12-5-6-13-22(21)28(26)31)30-24-14-7-8-15-25(24)32-29/h3-8,10-17,29-30H,2,9H2,1H3

InChI Key

DZBNXKGNQKJXTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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